molecular formula C9H16NO8P-2 B1258292 (R)-4'-phosphopantothenate(2-)

(R)-4'-phosphopantothenate(2-)

Cat. No.: B1258292
M. Wt: 297.2 g/mol
InChI Key: XHFVGHPGDLDEQO-ZETCQYMHSA-L
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Description

Fundamental Significance of Coenzyme A and Acyl Carrier Protein Biosynthesis in Cellular Metabolism

Coenzyme A is a vital cofactor in a multitude of metabolic processes. nih.govwikipedia.org Its primary function is to act as a carrier of acyl groups, most notably acetyl-CoA, which is a central molecule in energy metabolism and numerous biosynthetic pathways. wikipedia.orgnih.gov CoA is indispensable for the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the citric acid cycle. nih.govasm.org It is estimated that approximately 4% to 9% of all cellular enzymes utilize CoA or its thioesters as a substrate. wikipedia.orgfrontiersin.orgoup.com

Acyl Carrier Proteins (ACPs) are small, acidic proteins that play a central role in the biosynthesis of fatty acids and polyketides. nih.govportlandpress.com ACPs shuttle the growing acyl chain between the active sites of the various enzymes involved in these synthetic pathways. nih.govnih.gov The functional component of both CoA and ACP is the 4'-phosphopantetheine (B1211885) prosthetic group, which is derived from CoA itself. nih.govelifesciences.org This underscores the interconnectedness and fundamental importance of their biosynthetic pathways for cellular function.

Overview of the Pantothenate and Coenzyme A Biosynthesis Pathways Across Domains of Life

In Bacteria and Eukaryotes: The pathway generally proceeds as follows:

Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form (R)-4'-phosphopantothenate. nih.govwikipedia.org This is often the rate-limiting and primary regulatory step. asm.orgwikipedia.org

Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of cysteine to (R)-4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine. frontiersin.orgwikipedia.org

Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to yield 4'-phosphopantetheine. frontiersin.orgmdpi.com

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, producing dephospho-CoA. nih.govresearchgate.net

Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to form the final product, Coenzyme A. portlandpress.comfrontiersin.org

Interestingly, in many bacteria, PPCS and PPCDC activities are found on a single bifunctional protein, whereas in eukaryotes, they are typically separate monofunctional proteins. frontiersin.orgmdpi.com Conversely, in mammals, the final two enzymes, PPAT and DPCK, are fused into a bifunctional enzyme called COASY, a fusion not observed in plants, fungi, or prokaryotes. nih.govmdpi.com

In Archaea: While the latter half of the CoA biosynthesis pathway appears to be conserved, the initial steps for producing 4'-phosphopantothenate differ. portlandpress.comnih.gov Archaea utilize an alternative pathway where pantoate is first phosphorylated by pantoate kinase, followed by the addition of β-alanine by phosphopantothenate synthetase. portlandpress.comoup.com This suggests that the enzymes for synthesizing phosphopantothenate were recruited independently in the bacterial/eukaryotic and archaeal lineages. oup.comnih.govoup.com

A visual representation of the primary CoA biosynthetic pathway is provided below.

StepSubstrateEnzymeProduct
1PantothenatePantothenate Kinase (PanK)(R)-4'-phosphopantothenate(2-)
2(R)-4'-phosphopantothenate(2-), CysteinePhosphopantothenoylcysteine Synthetase (PPCS)4'-Phospho-N-pantothenoylcysteine
34'-Phospho-N-pantothenoylcysteinePhosphopantothenoylcysteine Decarboxylase (PPCDC)4'-Phosphopantetheine
44'-PhosphopantetheinePhosphopantetheine Adenylyltransferase (PPAT)Dephospho-CoA
5Dephospho-CoADephospho-CoA Kinase (DPCK)Coenzyme A

Positioning of (R)-4'-phosphopantothenate(2-) as a Critical Metabolic Intermediate

(R)-4'-phosphopantothenate(2-) occupies a pivotal position as the product of the first committed step in the CoA biosynthetic pathway in bacteria and eukaryotes. nih.govasm.org The enzyme responsible for its synthesis, pantothenate kinase (PanK), is a key regulatory point, often subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA. wikipedia.orgnih.gov This regulation ensures that the intracellular concentration of CoA is tightly controlled to meet the metabolic demands of the cell. nih.govnih.gov

The formation of (R)-4'-phosphopantothenate is an obligatory step for the subsequent reactions in the pathway. nih.gov It serves as the direct substrate for phosphopantothenoylcysteine synthetase (PPCS), which adds a cysteine residue, a crucial step for the eventual introduction of the thiol group that is the hallmark of CoA's function. wikipedia.orgnih.gov Therefore, the availability of (R)-4'-phosphopantothenate directly influences the flux through the entire CoA biosynthetic pathway. In some instances, the accumulation of 4'-phosphopantetheine, a downstream metabolite, suggests that the enzyme consuming it, PPAT, can also be a rate-limiting step, further highlighting the importance of the initial production of (R)-4'-phosphopantothenate. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16NO8P-2

Molecular Weight

297.2 g/mol

IUPAC Name

3-[[(2R)-2-hydroxy-4-[hydroxy(oxido)phosphoryl]oxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-2/t7-/m0/s1

InChI Key

XHFVGHPGDLDEQO-ZETCQYMHSA-L

Isomeric SMILES

CC(C)(COP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)[O-])O

Canonical SMILES

CC(C)(COP(=O)(O)[O-])C(C(=O)NCCC(=O)[O-])O

Origin of Product

United States

Enzymatic Formation and Subsequent Metabolism of R 4 Phosphopantothenate 2

Biosynthesis of Pantothenate as a Precursor to (R)-4'-phosphopantothenate(2-)

The journey to (R)-4'-phosphopantothenate(2-) begins with the synthesis of its precursor, pantothenate, also known as vitamin B5. nih.govymdb.ca This biosynthetic capability is present in bacteria, archaea, fungi, and plants, but not in animals, which must acquire pantothenate from their diet. tum.de In most bacteria, the synthesis of pantothenate is a well-characterized pathway that utilizes the amino acid aspartate and an intermediate from valine biosynthesis. nih.gov

The process involves several key enzymatic steps:

Formation of β-alanine : Aspartate is decarboxylated to produce β-alanine. This reaction is catalyzed by aspartate-1-decarboxylase, the product of the panD gene. asm.org

Formation of D-pantoate : The pathway to pantoate starts from α-ketoisovalerate, an intermediate in valine synthesis. A methyl group is transferred to α-ketoisovalerate by ketopantoate hydroxymethyltransferase (panB gene product) to form ketopantoate. This is subsequently reduced by ketopantoate reductase (panE gene product) to yield D-pantoate. asm.org

Condensation to form pantothenate : Finally, pantothenate synthetase (panC gene product) catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. oup.com

This pathway ensures the availability of pantothenate, the essential substrate for the first step in the five-step conversion to Coenzyme A. nih.govnih.gov

Table 1: Key Enzymes in Bacterial Pantothenate Biosynthesis

Enzyme Gene EC Number Reaction
Aspartate-1-decarboxylase panD 4.1.1.11 L-aspartate → β-alanine + CO2
Ketopantoate hydroxymethyltransferase panB 2.1.2.11 α-ketoisovalerate → Ketopantoate
Ketopantoate reductase panE 1.1.1.169 Ketopantoate → D-pantoate

Key Enzymatic Steps Leading to (R)-4'-phosphopantothenate(2-)

The formation of (R)-4'-phosphopantothenate(2-) from pantothenate is a pivotal phosphorylation step. However, the enzymatic strategy to achieve this differs significantly between bacteria/eukaryotes and archaea. nih.gov

In bacteria and eukaryotes, the synthesis of (R)-4'-phosphopantothenate is a direct, single-step reaction catalyzed by the enzyme Pantothenate Kinase (PanK), also known as CoaA. nih.govuniprot.org This enzyme facilitates the ATP-dependent phosphorylation of pantothenate. nih.gov

Reaction: (R)-pantothenate + ATP → (R)-4'-phosphopantothenate + ADP uniprot.org

This step is the first and typically the rate-limiting step in the entire Coenzyme A biosynthetic pathway. tum.deuniprot.org The activity of PanK is often regulated by feedback inhibition from the final product, CoA, and its thioesters, which allows the cell to control intracellular CoA levels. The supply of pantothenate and the expression level of PanK are key determinants of cellular CoA concentration. nih.gov Humans possess multiple PanK isoforms, such as PANK2, which is a mitochondrial enzyme that catalyzes this crucial reaction. mdpi.com

Most archaeal genomes lack homologs for the bacterial and eukaryotic pantothenate synthetase (PS) and pantothenate kinase (PanK). nih.govnih.gov Instead, they employ a novel two-enzyme system that reverses the order of phosphorylation and condensation. nih.govkek.jp This distinct pathway involves Pantoate Kinase (PoK) and Phosphopantothenate Synthetase (PPS). nih.govnih.gov

Pantoate Kinase (PoK) : This enzyme first catalyzes the ATP-dependent phosphorylation of pantoate to produce 4-phosphopantoate. nih.govportlandpress.com

Phosphopantothenate Synthetase (PPS) : Subsequently, PPS, also known as 4-phosphopantoate:beta-alanine ligase, catalyzes the ATP-dependent condensation of 4-phosphopantoate with β-alanine to form (R)-4'-phosphopantothenate. nih.govnih.govwikipedia.org

This PoK/PPS system, first identified in the hyperthermophilic archaeon Thermococcus kodakaraensis, is widely distributed among archaea and represents their primary route for synthesizing (R)-4'-phosphopantothenate. nih.govportlandpress.com Gene disruption studies have confirmed that both PoK and PPS are essential for CoA biosynthesis in these organisms. nih.gov This alternative pathway highlights a significant evolutionary divergence in CoA precursor synthesis between the domains of life. nih.govportlandpress.com

Table 2: Comparison of (R)-4'-phosphopantothenate(2-) Synthesis Pathways

Feature Bacterial/Eukaryotic Pathway Archaeal Pathway
Key Enzymes Pantothenate Kinase (PanK) Pantoate Kinase (PoK), Phosphopantothenate Synthetase (PPS)
Intermediate Pantothenate Pantoate, 4-Phosphopantoate

| Reaction Order | 1. Condensation (Pantoate + β-alanine) 2. Phosphorylation | 1. Phosphorylation (Pantoate) 2. Condensation (4-Phosphopantoate + β-alanine) |

The Role of Pantothenate Kinase (PanK; EC 2.7.1.33) in Bacterial and Eukaryotic Pathways

Conversions of (R)-4'-phosphopantothenate(2-) in Downstream Coenzyme A Synthesis

Once formed, (R)-4'-phosphopantothenate serves as the substrate for the next enzyme in the CoA biosynthetic cascade, beginning its transformation into the final cofactor. portlandpress.com

The second step in the universal five-step pathway from pantothenate to CoA is the conjugation of a cysteine molecule to (R)-4'-phosphopantothenate. mdpi.comuniprot.org This reaction is catalyzed by Phosphopantothenate-Cysteine Ligase (PPCS), also known as phosphopantothenoylcysteine synthetase. uniprot.orgwikipedia.org The enzyme forms a peptide bond between the carboxyl group of 4'-phosphopantothenate and the amino group of L-cysteine, yielding 4'-phosphopantothenoylcysteine. ebi.ac.uknih.gov

While the reaction is conserved, the energy source used by PPCS differs between organisms. The bacterial enzyme, such as that from Escherichia coli, is dependent on Cytidine (B196190) Triphosphate (CTP). wikipedia.orgrcsb.orgqmul.ac.uk In contrast, the eukaryotic and human isoforms of PPCS utilize Adenosine (B11128) Triphosphate (ATP). uniprot.orgwikipedia.org In E. coli, the PPCS activity is located on the CoaB domain of a bifunctional protein (CoaBC) that also contains the subsequent enzyme in the pathway. ebi.ac.ukdrugbank.com

The formation of 4'-phosphopantothenoylcysteine is a critical juncture, leading to the final stages of CoA synthesis. The subsequent steps are catalyzed by a series of enzymes that are largely conserved across all domains of life. portlandpress.com

Decarboxylation : 4'-phosphopantothenoylcysteine is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC; EC 4.1.1.36) to produce 4'-phosphopantetheine (B1211885). nih.govnih.govuniprot.org In many bacteria, this enzyme is the CoaC domain of the bifunctional CoaBC protein. drugbank.comuniprot.org

Adenylylation : The 4'-phosphopantetheine is then adenylylated by phosphopantetheine adenylyltransferase (PPAT; EC 2.7.7.3), which transfers an AMP moiety from ATP to form dephospho-CoA. nih.gov

Phosphorylation : In the final step, dephospho-CoA is phosphorylated by dephospho-CoA kinase (DPCK; EC 2.7.1.24), using another molecule of ATP to yield the active Coenzyme A. nih.govportlandpress.com

This five-step enzymatic sequence efficiently converts pantothenate into the indispensable metabolic cofactor, CoA, with (R)-4'-phosphopantothenate acting as the key phosphorylated intermediate. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
(R)-4'-phosphopantothenate(2-)
4'-phosphopantetheine
4'-phosphopantothenoylcysteine
4-phosphopantoate
Acetyl-CoA
Adenosine Triphosphate (ATP)
Aspartate
β-alanine
Coenzyme A (CoA)
Cysteine
Cytidine Triphosphate (CTP)
D-pantoate
Dephospho-CoA
Ketopantoate
Pantothenate
Valine

Enzymological Characterization and Mechanistic Studies of Associated Enzymes

Diversity and Specificity of Pantothenate Kinase Isoforms

Pantothenate kinase (PanK) catalyzes the phosphorylation of pantothenate to form 4'-phosphopantothenate, the first committed step in the CoA biosynthetic pathway. nih.govplos.org This enzyme exists in various isoforms with distinct structural and functional properties.

Three primary types of pantothenate kinases have been identified based on their primary structures: PanK-I, PanK-II, and PanK-III. oup.comwikipedia.org

PanK-I: Found in a wide range of bacteria, such as Escherichia coli. oup.comasm.org These enzymes are typically subject to feedback inhibition by CoA and its thioesters. asm.orgasm.org The E. coli PanK (CoaAEc) is a representative of this group. nih.gov

PanK-II: Predominantly found in eukaryotes, but also identified in some bacteria like Staphylococcus aureus. oup.comwikipedia.org Eukaryotic PanK-II enzymes often exist as multiple isoforms (e.g., PanK1, PanK2, PanK3, and PanK4 in humans) with different subcellular localizations and regulatory properties. plos.orgwikipedia.org For instance, human PanK1α is located in the nucleus, while PanK1β and PanK3 are cytosolic. wikipedia.org Mutations in the human PANK2 gene are linked to pantothenate kinase-associated neurodegeneration (PKAN). nih.govmdpi.com

PanK-III: Also known as CoaX, this type is found in bacteria and is distinct in sequence and structure from PanK-I and PanK-II. wikipedia.orgnih.gov A key characteristic of PanK-III enzymes is their general resistance to feedback inhibition by CoA. nih.govresearchgate.net The monomer units of PanK-II and PanK-III are structurally very similar, but they form different dimeric assemblies, leading to distinct catalytic properties. wikipedia.org

PanK SubtypeTypical OrganismKey Regulatory FeatureReference
PanK-IBacteria (e.g., E. coli)Feedback inhibition by CoA and its thioesters oup.comasm.orgasm.org
PanK-IIEukaryotes, some bacteria (e.g., S. aureus)Isoform-specific regulation and localization plos.orgoup.comwikipedia.org
PanK-IIIBacteria (e.g., P. aeruginosa)Resistant to CoA feedback inhibition wikipedia.orgnih.govresearchgate.net

The catalytic efficiency and substrate recognition of PanK variants show considerable diversity. For example, the PanK from Mycobacterium tuberculosis (a type I PanK) exhibits dual substrate specificity for both ATP and GTP as the phosphate (B84403) donor, a rare trait among homologous enzymes. nih.gov In contrast, the E. coli enzyme shows a higher specificity for ATP. nih.gov This difference in nucleotide specificity is attributed to critical amino acid substitutions in the enzyme's active site. nih.gov

Eukaryotic PanK isoforms also display varied substrate specificities and regulatory responses. For instance, fungal PanK from Aspergillus nidulans and prokaryotic type III PanK from Pseudomonas aeruginosa have broad specificity for nucleotide triphosphates. asm.org In mammals, the four major isoforms have distinct regulatory properties; PanK3 is highly sensitive to inhibition by long-chain acyl-CoAs, whereas PanK1β is not. plos.org The catalytic core of human PanK isoforms is highly homologous, yet they have unique N-terminal extensions that direct them to different subcellular compartments, allowing them to respond to localized metabolic cues. plos.orgwikipedia.org

EnzymeOrganismSubstrate Specificity HighlightReference
PanK-IMycobacterium tuberculosisDual specificity for ATP and GTP nih.gov
PanK-IEscherichia coliHigher specificity for ATP nih.gov
PanK (fungal)Aspergillus nidulansBroad nucleotide triphosphate specificity asm.org
PanK-IIIPseudomonas aeruginosaBroad nucleotide triphosphate specificity asm.org
PanK3 (mammalian)Human/MouseSensitive to inhibition by long-chain acyl-CoAs plos.org

Comparative Analysis of PanK-I, PanK-II, and PanK-III Subtypes

Distinct Enzymology of Archaeal Pantoate Kinase and Phosphopantothenate Synthetase

Archaea utilize a distinct pathway for the synthesis of 4'-phosphopantothenate, involving two novel enzymes: pantoate kinase (PoK) and phosphopantothenate synthetase (PPS). oup.comnih.gov This pathway reverses the order of reactions seen in bacteria and eukaryotes. oup.com

In most archaea, pantoate is first phosphorylated by pantoate kinase (PoK) to yield 4-phosphopantoate. nih.govgrafiati.com Subsequently, phosphopantothenate synthetase (PPS) catalyzes the ATP-dependent condensation of 4-phosphopantoate with β-alanine to produce 4'-phosphopantothenate. nih.govnih.gov

Studies on the hyperthermophilic archaeon Thermococcus kodakaraensis have provided detailed insights into these enzymes. nih.gov The PPS from this organism shows a strict preference for ATP as the nucleoside triphosphate and specifically utilizes β-alanine as the amine substrate; other related compounds like γ-aminobutyrate, glycine, or aspartate are not used. nih.govportlandpress.com The enzyme follows Michaelis-Menten kinetics for β-alanine but exhibits substrate inhibition with 4-phosphopantoate and ATP. nih.govportlandpress.com The pantoate kinase from Methanospirillum hungatei also uses ATP as the preferred phosphate donor, with UTP being a less efficient alternative, and functions optimally at 40°C and pH 8.5. uniprot.org In contrast to bacterial and eukaryotic PanKs, archaeal PoK and PPS are generally not subject to feedback inhibition by CoA or its derivatives. nih.govportlandpress.com

The archaeal pathway for 4'-phosphopantothenate synthesis is a significant biochemical distinction from the pathway in bacteria and eukaryotes, where pantothenate synthetase (PS) first condenses pantoate and β-alanine to form pantothenate, which is then phosphorylated by PanK. oup.comresearchgate.net The widespread presence of the PoK/PPS system in archaea, and its general absence in the other two domains, suggests that this pathway evolved early in the archaeal lineage, after its divergence from bacteria and eukaryotes. nih.gov

This evolutionary divergence is further supported by the lack of sequence similarity between the respective enzymes. Archaeal PoK and PPS are not structurally related to bacterial/eukaryotic PS and PanK. portlandpress.comresearchgate.net This points towards a convergent evolution, where the two lineages independently developed enzymatic solutions to produce 4'-phosphopantothenate. researchgate.netoup.com Interestingly, some symbiotic bacteria, such as Candidatus poribacteria, have been found to possess the archaeal PoK and PPS enzymes, highlighting a complex and dynamic evolution of this essential pathway, possibly involving horizontal gene transfer. oup.comresearchgate.net

Catalytic Properties and Substrate Utilization in Thermophilic Organisms

Mechanistic Insights into Phosphopantothenate-Cysteine Ligase Activity

Phosphopantothenate-cysteine ligase (PPCS), also known as phosphopantothenoylcysteine synthetase, catalyzes the subsequent step in CoA biosynthesis: the ligation of L-cysteine to (R)-4'-phosphopantothenate. ebi.ac.ukuniprot.org This reaction is dependent on a nucleoside triphosphate (NTP) for energy. wikipedia.org

The mechanism involves the activation of the carboxylate group of 4'-phosphopantothenate. ebi.ac.uk This carboxylate acts as a nucleophile, attacking the α-phosphate of the NTP (CTP in E. coli, ATP in humans), leading to the formation of a 4'-phosphopantothenoyl-NMP intermediate and the release of pyrophosphate. ebi.ac.ukwikipedia.org Subsequently, the amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of this activated intermediate. ebi.ac.ukrcsb.org This forms a tetrahedral transition state, which is stabilized by surrounding residues, before collapsing to yield N-[(R)-4-phosphopantothenoyl]-L-cysteine and NMP. ebi.ac.uk Structural studies of PPCS from various organisms have revealed conserved residues involved in substrate binding and catalysis, providing a detailed picture of the active site and the enzyme's mechanism. rhea-db.orgresearchgate.net

Enzyme Kinetics and Reaction Pathway Delineation

(R)-4'-phosphopantothenate serves as a key intermediate in the canonical CoA biosynthetic pathway found in bacteria and eukaryotes, and it is the product of a distinct pathway in archaea. The primary enzymes interacting with this molecule are phosphopantothenoylcysteine synthetase (PPCS), which consumes it, and in archaea, phosphopantothenate synthetase (PPS), which produces it.

Phosphopantothenoylcysteine Synthetase (PPCS)

Phosphopantothenoylcysteine synthetase (PPCS, EC 6.3.2.51) catalyzes the condensation of (R)-4'-phosphopantothenate with L-cysteine to form (R)-4'-Phosphopantothenoyl-L-cysteine. acs.org This reaction is dependent on a nucleotide triphosphate (NTP) for the activation of the carboxylate group of (R)-4'-phosphopantothenate. researchgate.netacs.org

Research has uncovered significant differences in NTP specificity between prokaryotic and eukaryotic PPCS enzymes. In most bacteria, such as Escherichia coli and Enterococcus faecalis, the enzyme is specific for cytidine (B196190) 5'-triphosphate (CTP). acs.orgnih.govoup.com In contrast, human PPCS can utilize both adenosine (B11128) 5'-triphosphate (ATP) and CTP with similar affinity, although ATP binding exhibits cooperativity. researchgate.netgenecards.orgmaayanlab.cloud

Kinetic studies have delineated a Bi Uni Uni Bi Ping-Pong mechanism for PPCS from both E. faecalis and humans. acs.orgresearchgate.netmaayanlab.cloud The reaction proceeds with the initial binding of the NTP, followed by (R)-4'-phosphopantothenate. This leads to the formation of a high-energy acyl-nucleotidylate intermediate ((R)-4'-phosphopantothenoyl-CMP or -AMP) and the release of pyrophosphate. nih.govnih.gov Subsequently, L-cysteine binds and attacks the activated acyl group, forming the peptide bond and releasing the final products, (R)-4'-Phosphopantothenoyl-L-cysteine and the corresponding nucleoside monophosphate (CMP or AMP). acs.orgmaayanlab.cloud

Kinetic Parameters for Phosphopantothenoylcysteine Synthetase (PPCS)
OrganismSubstrateKm (µM)kcat (s-1)Nucleotide Specificity
Enterococcus faecalis(R)-4'-phosphopantothenate172.9CTP
L-cysteine86
CTP156
Homo sapiens(R)-4'-phosphopantothenate570.53CTP (also ATP)
L-cysteine16
CTP265

acs.orgresearchgate.netgenecards.orgnih.gov

Phosphopantothenoylcysteine Decarboxylase (PPCDC)

The product of the PPCS reaction, (R)-4'-phosphopantothenoyl-L-cysteine, is the substrate for phosphopantothenoylcysteine decarboxylase (PPCDC, EC 4.1.1.36). wikipedia.orgnih.gov This enzyme catalyzes the decarboxylation of the cysteine moiety to yield 4'-phosphopantetheine (B1211885), a key precursor for CoA. nih.govacs.org In many bacteria, including E. coli, PPCS and PPCDC activities are fused into a single bifunctional protein, CoaBC. oup.comnih.gov

Mechanistic studies have shown that PPCDC is a flavoenzyme, utilizing a tightly bound flavin mononucleotide (FMN) cofactor. nih.govacs.org The catalytic mechanism does not involve a direct decarboxylation. Instead, the reaction proceeds via an initial oxidation of the substrate's thiol group by the FMN cofactor to form a thioaldehyde intermediate. nih.govacs.orgebi.ac.uk This intermediate serves to stabilize the negative charge that develops during the subsequent decarboxylation step, leading to the formation of a cis-ene-thiolate intermediate. acs.orgebi.ac.uk This intermediate is then reduced by the now-reduced flavin cofactor (FMNH₂), and protonation by an active site residue (like Cys173 in the human enzyme) yields the final product, 4'-phosphopantetheine, and regenerates the oxidized FMN cofactor. nih.govebi.ac.uk

The Archaeal Pathway

Archaea employ a distinct pathway for the synthesis of (R)-4'-phosphopantothenate, reversing the order of phosphorylation and condensation seen in bacteria and eukaryotes. portlandpress.comasm.org In organisms like Thermococcus kodakarensis, the pathway begins with pantoate.

Pantoate Kinase (PoK) : This enzyme catalyzes the novel, ATP-dependent phosphorylation of pantoate to produce (R)-4-phosphopantoate. asm.org

Phosphopantothenate Synthetase (PPS) : This enzyme then catalyzes the ATP-dependent condensation of (R)-4-phosphopantoate with β-alanine to form (R)-4'-phosphopantothenate. asm.org

This alternative route highlights the evolutionary divergence in the biosynthesis of this crucial intermediate. nih.govresearchgate.net

Structural Biology of Enzymes Involved in R 4 Phosphopantothenate 2 Metabolism

High-Resolution Structural Analysis of Pantothenate Kinases

Pantothenate kinases (PanKs) are the initial and often rate-limiting enzymes in the CoA biosynthetic pathway in bacteria and eukaryotes. nih.govmcgill.ca They catalyze the ATP-dependent phosphorylation of pantothenate. mcgill.ca The structural and functional diversity among PanKs highlights their crucial role in regulating intracellular CoA levels. asm.org

Active Site Architecture and ATP/Substrate Binding Pockets

The active sites of PanKs are typically located at the interface between two domains that undergo conformational changes to bind ATP and the pantothenate substrate. nih.gov This "open" and "closed" mechanism is a common feature among kinases, serving to exclude water from the catalytic site during phosphoryl transfer. nih.gov

Crystal structures of various PanKs have revealed key residues involved in substrate binding and catalysis. For instance, in E. coli PanK, the binding of pantothenate induces a significant conformational change, causing a "lid" to cover the pantothenate binding groove. nih.gov The carboxylate group of pantothenate forms crucial hydrogen bonds with residues such as Asn282 and Tyr240. mcgill.ca The positioning of ATP and pantothenate suggests a concerted reaction mechanism. nih.gov

Different types of PanKs exhibit distinct structural folds. Type I PanKs, like that from E. coli, belong to the "P-loop kinase" superfamily. nih.gov In contrast, Type III PanKs, found in many pathogenic bacteria, are members of the acetate (B1210297) and sugar kinase/heat shock protein 70/actin (ASKHA) protein superfamily. nih.govnih.govasm.org Despite the different folds, they retain highly conserved active site motifs. nih.govnih.gov In Type III PanK from Thermotoga maritima, mutagenesis has identified three conserved aspartate residues as critical for catalysis. nih.govasm.org

The binding of ATP in mammalian PanK3 stabilizes a "closed" active conformation, which is necessary for catalysis. nih.gov The adenine (B156593) moiety of acetyl-CoA, a feedback inhibitor, binds in a way that maintains an "open," inactive state and blocks the substrate binding pocket. nih.gov

Table 1: Key Residues in Pantothenate Kinase Active Sites

Enzyme/OrganismResidue(s)Role in Catalysis/BindingReference(s)
E. coli PanKAsn282, Tyr240Hydrogen bonding with pantothenate carboxylate mcgill.ca
E. coli PanKArg-243, Lys-101, Asp-127Neutralization of ATP γ-phosphate and hydrogen bonding with pantothenate nih.gov
Thermotoga maritima PanK-IIIConserved AspartatesCritical for catalysis nih.govasm.org

Oligomeric States and Their Role in Catalysis and Regulation

Pantothenate kinases often exist as dimers, and this oligomerization is crucial for their function and regulation. nih.gov In mammalian PanK3, the dimeric structure facilitates allosteric regulation. nih.gov Communication between the two protomers is mediated by an α-helix that connects the ATP-binding site of one subunit with the substrate/inhibitor-binding site of the other. nih.gov This arrangement creates a ring-like structure that stabilizes the entire dimer in either a fully active "closed" state or a fully inactive "open" state, demonstrating a high degree of cooperativity. nih.gov

For Type III PanK from Thermotoga maritima, the active site is shared between the two monomers of the homodimer, indicating that the dimer is the fundamental functional unit. asm.org This shared active site is a novel feature among the ASKHA superfamily of enzymes. asm.org The oligomeric state can also be a point of regulation, as seen with dephosphocoenzyme A kinase (CoaE), where the monomeric form is suggested to be the most active. researchgate.net While not directly a pantothenate kinase, this highlights how oligomerization can modulate activity within the broader CoA biosynthetic pathway.

Structural Elucidation of Archaeal Pantoate Kinase and Phosphopantothenate Synthetase Complexes

In most archaea, the synthesis of 4'-phosphopantothenate is achieved through the sequential action of pantoate kinase (PoK) and phosphopantothenate synthetase (PPS). researchgate.netnih.gov This represents a pathway that evolved convergently to the one found in bacteria and eukaryotes. researchgate.net

The first crystal structure of a pantoate kinase was determined for the enzyme from the hyperthermophilic archaeon Thermococcus kodakarensis. nih.gov This structure, solved in complex with ATP and a magnesium ion, revealed that PoK is structurally related to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) kinase superfamily. researchgate.net The binding site for pantoate and the roles of conserved residues were inferred from the structure containing a glycerol (B35011) molecule in the active site. nih.gov A notable feature is the weak electron density for the adenosine (B11128) part of ATP, suggesting a broad nucleotide specificity for the enzyme. nih.gov

Phosphopantothenate synthetase (PPS) from T. kodakarensis has also been structurally characterized, both in its apo form and in complex with its substrates, ATP and 4-phosphopantoate. researchgate.netresearchgate.net PPS forms an asymmetric homodimer. researchgate.netresearchgate.net The two active sites are located near the dimer interface but are not structurally equivalent due to the asymmetry of the dimer. researchgate.net This structural arrangement is consistent with mutagenesis and biochemical data and provides a basis for understanding the catalytic mechanism, which is thought to proceed through a phosphopantoyl adenylate intermediate. researchgate.netresearchgate.net The structures of PPS from Thermococcus onnurineus have also been determined, showing high sequence identity to the T. kodakarensis enzyme and providing further insights into substrate binding and the reaction mechanism. nih.gov

Table 2: Structural Features of Archaeal Enzymes in (R)-4'-phosphopantothenate(2-) Metabolism

EnzymeOrganismQuaternary StructureKey Structural/Functional FeaturesReference(s)
Pantoate Kinase (PoK)Thermococcus kodakarensisMonomer in asymmetric unitBelongs to GHMP kinase superfamily; Broad nucleotide specificity researchgate.netkek.jpnih.gov
Phosphopantothenate Synthetase (PPS)Thermococcus kodakarensisAsymmetric HomodimerTwo non-equivalent active sites; Proceeds via phosphopantoyl adenylate intermediate researchgate.netresearchgate.net
Phosphopantothenate Synthetase (PPS)Thermococcus onnurineus-High sequence identity to T. kodakarensis PPS nih.gov

Conformational Changes and Dynamics During Catalytic Cycles

The catalytic cycles of pantothenate kinases are characterized by significant conformational changes. nih.gov In mammalian PanK3, the transition from the inactive, acetyl-CoA-bound state to the active, ATP-bound state involves a large rotation of the N-terminal nucleotide-binding domain, which "closes" the active site. nih.gov This movement is centered around a hinge motion of an alpha-helix, similar to the "αC" helix rotation seen in protein kinases. nih.gov

For pantothenate kinase 2 (PANK2), mutations associated with Pantothenate Kinase-Associated Neurodegeneration (PKAN) can impair these conformational dynamics. mdpi.com For example, mutations in a loop region that undergoes drastic rearrangement during the switch from the inactive "open" to the active "closed" state can destabilize the protein or lock it in an inactive conformation. mdpi.com

In E. coli PanK, the binding of the substrate pantothenate itself triggers a conformational change in a loop region (residues 243-263), which acts as a "lid," closing over the binding groove. nih.gov This induced-fit mechanism is essential for properly positioning the substrates for the phosphoryl transfer reaction. nih.gov Similarly, the binding of pantothenamide inhibitors to certain bacterial PanKs can induce conformational changes that lock the enzyme in a closed state, thereby inhibiting the catalytic cycle.

These dynamic structural rearrangements are fundamental to the catalytic efficiency and allosteric regulation of these vital enzymes in the metabolism of (R)-4'-phosphopantothenate(2-).

Regulatory Control and Metabolic Flux of R 4 Phosphopantothenate 2 Pathways

Allosteric Regulation of Key Enzymes, Particularly Pantothenate Kinase

Pantothenate kinase (PanK) is the principal enzyme controlling the rate of CoA biosynthesis and is subject to sophisticated allosteric regulation. nih.govnih.gov This regulation allows the cell to modulate the production of (R)-4'-phosphopantothenate(2-) and, consequently, the entire CoA pool, in response to the cell's metabolic status. In mammals, there are four characterized isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), all of which share a homologous catalytic core but differ in their regulatory properties and tissue-specific expression. nih.govnih.gov These enzymes function as homodimers, and their activity is controlled by the binding of various effector molecules to allosteric sites, which are distinct from the active site where pantothenate is phosphorylated. nih.govnih.gov

A primary mechanism for regulating PanK activity is feedback inhibition by the end-products of the pathway: Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.govnih.gov This ensures that when CoA levels are sufficient, the pathway is downregulated to prevent wasteful overproduction.

In Escherichia coli, nonesterified CoA (CoASH) is a more potent inhibitor of pantothenate kinase than its thioester derivatives. nih.govresearchgate.net Studies have shown that CoASH is approximately five times more effective as an inhibitor than acetyl-CoA. nih.govresearchgate.net This inhibition is competitive with respect to ATP, suggesting that CoA binding to the enzyme prevents ATP from binding, thereby halting the phosphorylation of pantothenate. nih.govresearchgate.net This mechanism provides a direct link between the cell's energy status (reflected by ATP levels) and the regulation of CoA biosynthesis. nih.govresearchgate.net

Mammalian PanK isoforms exhibit varying sensitivities to feedback inhibition. wikipedia.orgnih.gov For instance, PanK2 is the most sensitive to inhibition by acetyl-CoA, with an IC50 value around 0.1 μM, while the PanK1β isoform is the least sensitive, with an IC50 of approximately 5 μM. wikipedia.org This differential sensitivity allows for tissue-specific regulation of CoA metabolism. The binding of acetyl-CoA to an allosteric site on PanK induces a conformational change that stabilizes an inactive, "open" state of the enzyme, preventing the binding of ATP and subsequent catalysis. nih.govnih.govuniprot.org

Beyond CoA and its thioesters, other molecules have been identified that allosterically modulate PanK activity. These modulators can either inhibit or activate the enzyme, providing further layers of regulatory control.

Acyl-carnitines : Long-chain acyl-carnitines, such as palmitoylcarnitine, can reverse the inhibitory effect of acetyl-CoA on PanK2. wikipedia.orgpnas.org This is particularly important during conditions of high fatty acid oxidation, where long-chain acyl-carnitines accumulate. By counteracting acetyl-CoA inhibition, they ensure a sufficient supply of CoA for the β-oxidation of fatty acids. wikipedia.orgpnas.org

Small Molecule Activators and Inhibitors : High-throughput screening has identified various synthetic small molecules that can modulate PanK3 activity. nih.gov These include activators like fatty acyl-amides and tamoxifen, and inhibitors such as thiazolidinediones and sulfonylureas. nih.gov A class of small molecules known as pantazines, including BBP-671, act as allosteric modulators of human PanK isoforms and are being investigated for therapeutic applications. bridgebio.com These compounds can bind to the pantothenate substrate site and extend across the dimer interface, locking one protomer in an active conformation that is resistant to feedback inhibition by acetyl-CoA. researchgate.net This allosteric activation leads to increased intracellular CoA levels. bridgebio.comresearchgate.net

Compound Class Effect on PanK Activity Example(s)
CoA and ThioestersInhibitionCoenzyme A, Acetyl-CoA, Malonyl-CoA nih.govnih.gov
Acyl-carnitinesActivation (reverses inhibition)Palmitoylcarnitine wikipedia.orgpnas.org
Fatty Acyl-amidesActivationSpecific compounds identified in HTS nih.gov
ThiazolidinedionesInhibitionSpecific compounds identified in HTS nih.gov
SulfonylureasInhibitionSpecific compounds identified in HTS nih.gov
PantazinesAllosteric ActivationBBP-671, PZ-2891 bridgebio.comresearchgate.net
TamoxifenActivationIdentified in HTS nih.gov

Feedback Inhibition by Coenzyme A and its Thioester Derivatives

Transcriptional and Post-Translational Regulation of Biosynthetic Genes

While allosteric regulation of PanK is a primary control mechanism, the expression of the genes involved in the CoA biosynthetic pathway is also subject to regulation at the transcriptional and post-translational levels. asm.orgportlandpress.com

In bacteria like Salmonella enterica, the genes for pantothenate biosynthesis (panB, panC, and panD) are clustered in an operon. asm.org Mutations in the promoter region of this operon can lead to increased transcription of these genes, resulting in higher production of pantothenate. asm.org Specifically, increased expression of the panB gene alone is sufficient to elevate pantothenate levels. asm.org However, in general, transcriptional regulation of the pantothenate biosynthetic genes has not been widely reported as a major control point. asm.org

Interplay with Broader Cellular Metabolic Networks and Energy Homeostasis

Acetyl-CoA serves as the entry point for the tricarboxylic acid (TCA) cycle for ATP production and is a fundamental building block for the synthesis of fatty acids, cholesterol, and other essential molecules. imrpress.comimrpress.com The ratio of acetyl-CoA to free CoA is a critical indicator of the cell's energetic state and influences the direction of metabolic flux. mdpi.com High levels of acetyl-CoA signal a "fed" or growth state, promoting its use in biosynthesis and histone acetylation for gene expression. nih.gov Conversely, under "fasted" or survival conditions, acetyl-CoA is directed towards mitochondrial ATP and ketone body production. nih.gov

The competitive inhibition of PanK by CoA with respect to ATP directly links CoA synthesis to the cell's energy charge. nih.govresearchgate.net When ATP levels are low, CoA synthesis is dampened, conserving energy. Conversely, when energy is plentiful, the pathway can proceed to produce the necessary CoA for various biosynthetic activities. This ensures that the production of (R)-4'-phosphopantothenate(2-) is tightly coupled with the availability of cellular energy, maintaining metabolic homeostasis. nih.govresearchgate.net The regulation of CoA levels also impacts protein modifications, such as acetylation, which in turn controls the activity of numerous metabolic enzymes and structural proteins, creating a complex regulatory feedback loop. mdpi.commdpi.com

Dynamics of (R)-4'-phosphopantothenate(2-) Pool Sizes in Diverse Organisms

The intracellular concentration of (R)-4'-phosphopantothenate(2-) and other CoA pathway intermediates can vary significantly between different organisms and in response to environmental conditions, reflecting diverse metabolic strategies. researchgate.netbridgebio.comresearchgate.net

In E. coli, the composition of the CoA pool is dynamic and changes depending on the carbon source. nih.govresearchgate.net For instance, shifting from glucose to acetate (B1210297) as the primary carbon source leads to an increase in the ratio of free CoA (CoASH) to acetyl-CoA from 0.7 to 4.3. nih.govresearchgate.net This change in the CoA pool composition directly impacts the activity of pantothenate kinase, with the higher concentration of CoASH leading to greater inhibition of the enzyme. nih.govresearchgate.net This demonstrates a flexible regulatory system that adapts CoA synthesis to the available nutrients.

In mammals, CoA pools are compartmentalized within the cell, with the highest concentrations found in the mitochondria (2.2 to 5 mM) and peroxisomes (around 0.7 mM). nih.gov This compartmentalization is crucial for supporting the high metabolic activity in these organelles, such as the TCA cycle and fatty acid β-oxidation. nih.gov The development of allosteric PanK activators like PZ-2891 has provided tools to manipulate these pool sizes. researchgate.net Administration of such compounds to animals has been shown to increase CoA levels in both the liver and the brain, demonstrating the potential to modulate these pools for therapeutic purposes. bridgebio.comresearchgate.net

Interestingly, some organisms have evolved different pathways for CoA biosynthesis. While most bacteria and eukaryotes use pantothenate kinase, many archaea utilize a distinct pathway involving pantoate kinase and phosphopantothenate synthetase to produce 4'-phosphopantothenate. asm.orgresearchgate.net The pantothenate kinase in the thermoacidophilic archaeon Picrophilus torridus, for example, is not regulated by feedback inhibition from CoA, suggesting alternative regulatory mechanisms for controlling CoA levels in these organisms. asm.org

Organism/SystemKey Finding on (R)-4'-phosphopantothenate(2-) or CoA Pool DynamicsReference(s)
Escherichia coliThe CoASH:acetyl-CoA ratio changes significantly with the carbon source, directly regulating PanK activity. nih.govresearchgate.net
Mammalian CellsCoA pools are compartmentalized, with the highest concentrations in mitochondria to support energy metabolism. nih.gov
Mammals (in vivo)Allosteric activators (pantazines) can increase CoA levels in tissues like the liver and brain. bridgebio.comresearchgate.net
Picrophilus torridus (Archaea)Pantothenate kinase is not subject to feedback inhibition by CoA, indicating different regulatory strategies. asm.org

Genetic and Genomic Dissection of R 4 Phosphopantothenate 2 Pathways

Identification and Annotation of Genes Encoding Relevant Enzymes Across Kingdoms

The biosynthesis of (R)-4'-phosphopantothenate(2-), a key intermediate in the universal Coenzyme A (CoA) biosynthetic pathway, is catalyzed by the enzyme pantothenate kinase (PanK). researchgate.net The genes encoding PanK have been identified and annotated across all three domains of life: Bacteria, Archaea, and Eukarya. nih.gov Comparative genomics has been instrumental in identifying these genes, particularly in eukaryotes where they were initially less characterized than their bacterial counterparts. nih.govresearchgate.net

In bacteria, the most common gene encoding PanK is coaA, as found in Escherichia coli. oup.com However, genomic analyses have revealed other, distinct types of PanK. A novel PanK encoded by the coaX gene was identified in Bacillus subtilis and is present in many pathogenic species like Helicobacter pylori and Pseudomonas aeruginosa. oup.comnih.gov Some bacteria, such as Mycobacterium tuberculosis, possess genes for both coaA (Type I) and coaX (Type III) PanKs, indicating functional redundancy. nih.gov

In eukaryotes, which primarily possess Type II PanKs, multiple genes have been identified. oup.com Humans, for instance, have four genes (PANK1-4) that encode PanK isoforms with different tissue expression profiles, subcellular localizations, and regulatory properties. nih.govplos.org PANK1 and PANK3 are mainly found in the cytosol, while PANK2 is targeted to the mitochondria. mdpi.commdpi.com The yeast Saccharomyces cerevisiae has a single essential PanK gene, CAB1. bohrium.comresearchgate.net The identification of these eukaryotic genes was significantly aided by their ability to functionally complement mutations in the E. coli coaA gene. oup.com

Archaea present a unique case. Most archaeal genomes lack homologs to the bacterial (coaA) or eukaryotic (PANK) genes. nih.gov Instead, they utilize a novel, two-enzyme system for producing (R)-4'-phosphopantothenate(2-). This involves pantoate kinase (PoK) and phosphopantothenate synthetase (PPS), encoded by genes that are widely distributed among archaea but absent in bacteria and eukaryotes. nih.gov This discovery highlights a convergent evolution of the pathway to synthesize this essential metabolite. oup.com

Table 1: Genes Encoding Pantothenate Kinase (PanK) and Related Enzymes Across Kingdoms

Gene Name(s) Enzyme Type Kingdom/Domain Representative Organism(s) Key Characteristics
coaA Type I PanK Bacteria Escherichia coli, Salmonella typhimurium First identified PanK gene; feedback-inhibited by CoA. oup.combiorxiv.org
coaA Type II PanK Bacteria Staphylococcus aureus Homologous to eukaryotic PanKs; refractory to CoA feedback inhibition. oup.com
coaX Type III PanK Bacteria Bacillus subtilis, Helicobacter pylori, Pseudomonas aeruginosa Structurally distinct from Type I/II; not inhibited by CoA. nih.gov
PANK1, PANK2, PANK3, PANK4 Type II PanK Eukarya Homo sapiens (Humans) Four isoforms with distinct localizations (cytosolic, mitochondrial) and regulatory properties. PANK4 is considered a pseudo-kinase. nih.govplos.orgnih.gov
CAB1 Type II PanK Eukarya Saccharomyces cerevisiae (Yeast) Single, essential PanK gene; inhibited by acetyl-CoA. bohrium.comresearchgate.net
PoK (e.g., TK2141) & PPS (e.g., TK1686) N/A Archaea Thermococcus kodakaraensis A novel two-enzyme system that phosphorylates pantoate first, then condenses it with β-alanine. nih.gov

Genetic Manipulation and Metabolic Engineering Strategies

The essentiality of the pathway leading to (R)-4'-phosphopantothenate(2-) has been confirmed through gene disruption and complementation experiments in a variety of organisms. In bacteria like Bacillus subtilis, while disruption of the coaX gene alone had no effect on growth, it was not possible to disrupt coaX in a strain already lacking the coaA gene, demonstrating that at least one functional PanK is essential for viability. oup.com Similarly, temperature-sensitive mutations in the E. coli coaA gene were crucial for its initial identification, as they rendered the bacteria unable to grow at non-permissive temperatures, a phenotype that could be rescued by providing a functional copy of the gene. oup.com

In eukaryotes, the essential nature of PanK is also well-established. In the yeast Saccharomyces cerevisiae, the five genes involved in CoA biosynthesis, including the PanK-encoding gene CAB1, are all essential for viability. bohrium.combiorxiv.org Deletion of CAB1 is lethal, and this null mutation can be used as a tool to test the function of other genes. biorxiv.org For example, this system has been used to show that human PANK genes can rescue the lethal phenotype, confirming their function. researchgate.net Likewise, loss-of-function variants of PanK in Drosophila melanogaster are not viable. researchgate.net In the pathogenic parasite Toxoplasma gondii, a combination of knockdown and heterologous complementation with a bacterial Type II PanK from S. aureus established that the parasite's two PanK enzymes are essential for its proliferation. nih.gov Studies in mice have shown that a double knockout of Pank1 and Pank2 results in low CoA levels and is lethal before weaning, underscoring the critical role of this pathway in mammals. nih.gov

Overexpression of PanK is a primary strategy in metabolic engineering to increase the intracellular pool of CoA and its derivatives, such as acetyl-CoA, which are precursors for numerous valuable bioproducts. nih.gov Since PanK catalyzes the rate-limiting step of CoA biosynthesis, increasing its activity can significantly boost the flux through the pathway. d-nb.inforesearchgate.net

In Saccharomyces cerevisiae, overexpressing a deregulated variant of the native PanK (CAB1 W331R), which is insensitive to feedback inhibition by acetyl-CoA, led to a 15-fold increase in CoA nucleotide levels when combined with overexpression of other pathway genes. bohrium.comresearchgate.net Similarly, overexpressing E. coli PanK (coaA) in yeast has been shown to increase the production of n-butanol, a CoA-derived product. d-nb.info Combining PanK overexpression with the introduction of a pyruvate (B1213749) dehydrogenase (PDH) bypass in yeast synergistically increased the cytosolic acetyl-CoA pool, leading to a 24.4-fold increase in the production of naringenin (B18129). d-nb.info

Heterologous expression, the expression of a gene in a different host organism, is also a common strategy. addgene.org Eukaryotic PanK genes from Aspergillus nidulans and Mus musculus (mouse) were successfully expressed in E. coli to increase the production of 3-hydroxybutyrate (B1226725) (3HB). researchgate.net The strain expressing the murine PanK1β showed a 40% increase in 3HB titers in a bioreactor fermentation compared to the control strain. researchgate.net This approach is advantageous because eukaryotic PanKs can be less sensitive to feedback inhibition by bacterial CoA pools, offering better regulatory control for production purposes. researchgate.net These engineering strategies highlight PanK as a key target for optimizing microbial cell factories for the production of a wide range of chemicals. researchgate.netnih.gov

Gene Disruption and Complementation Studies to Confirm Pathway Essentiality

Phylogenetic and Comparative Genomic Analyses of (R)-4'-phosphopantothenate(2-) Biosynthetic Genes

Phylogenetic and comparative genomic analyses have revealed a complex and mosaic evolutionary history for the genes producing (R)-4'-phosphopantothenate(2-). oup.comoup.com There are three main types of PanK enzymes (Type I, II, and III) based on sequence, structure, and regulation. nih.govresearchgate.net

Type I PanKs , encoded by coaA, are found in many bacteria like E. coli. nih.gov

Type II PanKs are characteristic of eukaryotes, but are also found in some bacteria, such as Staphylococcus aureus and Bacillus anthracis. oup.comoup.com

Type III PanKs , encoded by coaX, are found exclusively in bacteria and are structurally unrelated to Type I and II PanKs, representing an instance of convergent evolution. nih.gov

Comparative genomics was crucial in identifying the full CoA biosynthetic pathway in humans and other eukaryotes by searching for homologs to the known bacterial genes. nih.govresearchgate.net This approach also uncovered the surprising lack of bacterial or eukaryotic PanK homologs in most archaea. nih.govoup.com Instead, archaea evolved a distinct, non-orthologous pathway involving pantoate kinase (PoK) and phosphopantothenate synthetase (PPS), indicating that the ability to synthesize (R)-4'-phosphopantothenate(2-) was likely acquired independently in the bacterial and archaeal lineages. nih.govnih.govoup.com

Phylogenetic trees of eukaryotic Type II PanKs show that they have diverged into distinct clades. researchgate.netnih.gov For instance, human PANK1-3 cluster together in one clade, while human PANK4 is part of a separate, evolutionarily divergent clade. researchgate.netnih.gov Analysis of PANK4 across species revealed that it has lost key catalytic residues in amniotes (mammals, reptiles, birds), rendering it a "pseudo-kinase" that lacks enzymatic activity. nih.gov In contrast, PANK4 homologs in plants and fungi retain these residues and are active. nih.gov These analyses not only map the evolutionary relationships between these essential genes but also provide insights into their functional divergence and specialization across the kingdoms of life. researchgate.net

Systems Biology Approaches for Pathway Optimization and Understanding

Systems biology, which integrates high-throughput data with computational modeling, provides a powerful framework for understanding and optimizing the (R)-4'-phosphopantothenate(2-) pathway for biotechnological applications. oup.comoup.com The goal is often to increase the flux towards acetyl-CoA or other CoA-derived products by manipulating the network of metabolic reactions. nih.gov

Metabolic models like FBA (Flux Balance Analysis) and OptForce are used to predict the effects of genetic modifications, such as gene knockouts or overexpressions, on the entire metabolic network. dovepress.com These algorithms can identify non-obvious engineering targets to reroute carbon flux towards a desired product. For example, computational models can design strategies to increase the intracellular concentration of malonyl-CoA, a key precursor derived from acetyl-CoA, for the production of valuable plant secondary metabolites like naringenin in E. coli. dovepress.com

A key systems-level insight is that enhancing the supply of both the "acetyl-" group and the "-CoA" moiety is often necessary for significant improvements in product yield. d-nb.info This has been demonstrated in studies where simply overexpressing PanK provided a modest benefit, but combining it with engineering of upstream pathways (like the pyruvate dehydrogenase bypass) led to a much larger, synergistic increase in production. d-nb.info

Furthermore, non-targeted metabolomics, a systems biology tool, can be used to analyze the global metabolic changes resulting from pathway engineering. By comparing the metabolite profiles of high-producing strains to control strains, researchers can identify unexpected bottlenecks or limiting factors. researchgate.net For instance, metabolomic analysis of a β-farnesene-producing yeast strain revealed that CoA levels were a limiting factor. Subsequent targeted overexpression of PanK, guided by this systems-level data, led to a 48.5% increase in product titer. researchgate.net These approaches allow for a more rational and efficient design of metabolic engineering strategies compared to traditional, single-gene approaches. researchgate.netwiley.com

Biological Relevance and Distribution of R 4 Phosphopantothenate 2 Metabolism

Role in Microbial Physiology and Pathogenicity

The biosynthesis of CoA, and therefore the metabolism of (R)-4'-phosphopantothenate(2-), is a vital process in microorganisms, influencing their growth, metabolism, and in some cases, their ability to cause disease. oup.comscholaris.ca

Importance in Bacterial Growth and Metabolism (e.g., Escherichia coli, Pseudomonas aeruginosa)

In bacteria like Escherichia coli, (R)-4'-phosphopantothenate is a central intermediate in the production of CoA and acyl carrier protein (ACP), both of which are essential for fatty acid metabolism. nih.govasm.org Studies on E. coli have shown that pantothenate and 4'-phosphopantetheine (B1211885), a derivative of (R)-4'-phosphopantothenate, are found in high concentrations both inside and outside the cell. asm.org The regulation of CoA and ACP levels is linked to the utilization of these intermediates. asm.org Interestingly, while E. coli can take up pantothenate from its environment, it cannot assimilate extracellular 4'-phosphopantetheine, highlighting the importance of its internal synthesis. asm.org The conversion of (R)-4'-phosphopantothenate to 4'-phosphopantetheine is catalyzed by a bifunctional enzyme encoded by the coaBC gene, which has been confirmed as essential for E. coli viability. nih.gov

Pseudomonas aeruginosa, an opportunistic pathogen, also relies on the CoA biosynthetic pathway for its growth and virulence. mdpi.comnih.gov While it can grow under a wide range of temperatures, certain virulence pathways are only active at temperatures above 30°C. nih.gov The metabolism of (R)-4'-phosphopantothenate is integral to these processes. However, there are differences in the pathway between E. coli and P. aeruginosa. For instance, E. coli can utilize pantethine (B1678406) to bypass a deficiency in the enzyme that converts (R)-4'-phosphopantothenate to 4'-phosphopantetheine, whereas P. aeruginosa cannot. nih.gov This difference is attributed to the varying substrate specificities of their respective pantothenate kinases. nih.gov

The following table summarizes the key enzymes and genes involved in the metabolism of (R)-4'-phosphopantothenate in these bacteria:

OrganismEnzymeGeneFunction
Escherichia coli Phosphopantothenoylcysteine synthetase / Phosphopantothenoylcysteine decarboxylasecoaBCCatalyzes the conversion of 4'-phosphopantothenate to 4'-phosphopantetheine. oup.comnih.gov
Escherichia coli Pantothenate kinasecoaAPhosphorylates pantothenate to form (R)-4'-phosphopantothenate. nih.gov
Pseudomonas aeruginosa Pantothenate kinasecoaXPhosphorylates pantothenate to form (R)-4'-phosphopantothenate. nih.gov

Unique Aspects in Archaeal Metabolism (e.g., Thermococcus kodakaraensis)

Archaeal metabolism of (R)-4'-phosphopantothenate displays unique features compared to bacteria and eukaryotes. nih.gov While most organisms use pantothenate synthetase and pantothenate kinase to produce (R)-4'-phosphopantothenate, most archaea, including the hyperthermophilic archaeon Thermococcus kodakaraensis, lack the genes for these enzymes. nih.govportlandpress.com Instead, they employ a novel two-enzyme system. nih.govnih.gov

In this distinct pathway, pantoate is first phosphorylated by pantoate kinase (PoK) to form 4-phosphopantoate. nih.govresearchgate.net Subsequently, phosphopantothenate synthetase (PPS) catalyzes the condensation of 4-phosphopantoate with β-alanine to produce (R)-4'-phosphopantothenate. nih.govresearchgate.net Gene disruption studies in T. kodakaraensis have confirmed that both PoK and PPS are essential for CoA biosynthesis. nih.gov This unique PoK/PPS system is widely distributed among the Archaea, suggesting it is the primary route for (R)-4'-phosphopantothenate synthesis in this domain of life. nih.govasm.org

The table below details the distinctive enzymes in T. kodakaraensis:

OrganismEnzymeGeneFunction
Thermococcus kodakaraensis Pantoate kinase (PoK)TK2141Phosphorylates pantoate to 4-phosphopantoate. nih.gov
Thermococcus kodakaraensis Phosphopantothenate synthetase (PPS)TK1686Condenses 4-phosphopantoate and β-alanine to produce (R)-4'-phosphopantothenate. nih.gov

Metabolism in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, (R)-4'-phosphopantothenate is a key player in the biosynthesis of CoA. ymdb.canih.gov The pathway begins with the phosphorylation of pantothenic acid by pantothenate kinase (encoded by the CAB1 gene) to yield (R)-4'-phosphopantothenate. ymdb.canih.gov This intermediate is then used to form 4'-phosphopantothenoylcysteine, a reaction catalyzed by phosphopantothenate-cysteine ligase (encoded by CAB2). nih.gov

Unlike the bifunctional enzyme found in E. coli, S. cerevisiae utilizes distinct enzymes for the subsequent steps. nih.gov The genes encoding the enzymes in the yeast CoA biosynthesis pathway, including those involved in (R)-4'-phosphopantothenate metabolism, are essential for the organism's viability. nih.gov

Significance in Plant Development and Metabolism (e.g., Arabidopsis thaliana Seed Development)

The CoA biosynthetic pathway, and thus the metabolism of (R)-4'-phosphopantothenate, is of fundamental importance in plants. In Arabidopsis thaliana, this pathway has been elucidated through comparative genomics. nih.gov The synthesis of (R)-4'-phosphopantothenate is a critical step. The subsequent conversion to 4'-phosphopantetheine is catalyzed by 4'-phosphopantothenoylcysteine decarboxylase, which is encoded by the HAL3A and HAL3B genes. nih.gov

Mutational studies in Arabidopsis have demonstrated the crucial role of this pathway in plant life. Knockout mutants for the HAL3A and HAL3B genes show a dependence on sugar for seedling establishment, indicating that impaired CoA biosynthesis affects early development. nih.gov Furthermore, these mutants exhibit reduced seed production, underscoring the significance of (R)-4'-phosphopantothenate metabolism for reproductive success in plants. nih.gov

Metabolic Interconnections with Fatty Acid Synthesis and Other Acyl-Carrier Processes

(R)-4'-phosphopantothenate is at the heart of a metabolic network that extends to fatty acid synthesis and other processes requiring acyl-carrier proteins. The downstream product of (R)-4'-phosphopantothenate metabolism, 4'-phosphopantetheine, is the prosthetic group of acyl carrier protein (ACP). nih.govnih.gov ACP is a central component of fatty acid synthase, shuttling the growing fatty acid chain between the active sites of the enzyme complex. nih.gov

In E. coli, the degradation of ACP can lead to the release of 4'-phosphopantetheine, which can then be reutilized for CoA synthesis, demonstrating a direct metabolic link. asm.org The regulation of both CoA and ACP pools is influenced by the flow of intermediates like 4'-phosphopantetheine. asm.org This interconnection highlights the central role of (R)-4'-phosphopantothenate in providing the essential building block for these critical acyl-carrier functions across different domains of life. nih.govresearchgate.net

Advanced Analytical Methodologies for R 4 Phosphopantothenate 2 Investigations

Chromatographic Techniques for Metabolite Separation and Detection

Chromatography is a fundamental technique for isolating specific components from a mixture. wikipedia.org For a polar molecule like (R)-4'-phosphopantothenate(2-), specific chromatographic approaches are necessary to achieve adequate retention and separation from other cellular metabolites.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.org It operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). wikipedia.orglibretexts.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org

In the context of (R)-4'-phosphopantothenate(2-) analysis, HPLC has been instrumental. For instance, researchers have utilized HPLC to monitor the enzymatic synthesis of 4'-phosphopantothenate. nih.gov In these studies, HPLC allows for the separation of the product, 4'-phosphopantothenate, from the substrate, pantothenate, and other reaction components like ATP. nih.gov This separation is critical for accurately measuring enzyme activity and for preparing purified standards of the compound for further experiments. nih.gov A common approach involves reversed-phase HPLC, often with a C18 column, where the mobile phase composition is carefully controlled to achieve retention and resolution of the polar analyte. nih.goveuropa.eu

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that has become increasingly popular for the separation of highly polar and hydrophilic compounds. researchgate.netnih.govlongdom.org In HILIC, a polar stationary phase (such as silica, diol, or amide-based materials) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. nih.govoup.comelementlabsolutions.com A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. elementlabsolutions.com Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase. nih.gov

HILIC is particularly well-suited for the analysis of CoA precursors like (R)-4'-phosphopantothenate(2-) because these molecules are often poorly retained on traditional reversed-phase columns. wikipedia.org The technique allows for class-based separation of polar compounds and can be coupled directly with mass spectrometry due to the volatile nature of the mobile phases used. researchgate.netlongdom.org Zwitterionic HILIC columns, in particular, have been shown to be effective for the comprehensive analysis of free CoA and a range of acyl-CoA species, from short to long chains, in a single analytical run. researchgate.netchemrxiv.org This capability is crucial for studying the entire CoA biosynthetic pathway, where (R)-4'-phosphopantothenate(2-) is a key intermediate.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally sensitive and specific method for identifying and quantifying metabolites. When coupled with liquid chromatography, it provides a powerful tool for metabolomic studies.

LC-MS/MS for Targeted and Untargeted Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of a wide range of analytes in complex biological samples. nih.gov This method has been successfully applied to both targeted and untargeted metabolomics studies involving (R)-4'-phosphopantothenate(2-). mdpi.com In targeted metabolomics, specific, predefined metabolites are quantified, while untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate hypotheses. mdpi.com

LC-MS/MS has been used to detect and quantify (R)-4'-phosphopantothenate(2-) in various biological contexts. For example, untargeted metabolomics studies have identified changes in the levels of 4'-phosphopantothenate in response to different conditions, such as in elite cyclists after exercise and during whey fermentation. frontiersin.orgnih.gov In clinical research, LC-MS/MS methods have been developed to analyze fosmetpantotenate, a prodrug of 4'-phosphopantothenate, and its conversion to the active compound in pharmacokinetic studies. plos.org The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of (R)-4'-phosphopantothenate(2-) from other structurally similar compounds, ensuring accurate quantification. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Spatial Distribution

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a powerful surface-sensitive analytical technique that provides detailed chemical and imaging information about the outermost layers of a sample. rsc.orgeag.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. uni-due.decarleton.edu These secondary ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined based on the time it takes them to reach the detector. uni-due.decarleton.edu

TOF-SIMS offers very high spatial resolution (< 100 nm), making it an excellent tool for imaging the spatial distribution of specific molecules within cells and tissues. uni-due.denih.gov This capability has been applied to the study of CoA precursors. For instance, TOF-SIMS was used to analyze fractions collected from HPLC to confirm the presence of 4'-phosphopantothenate, identifying clear signals corresponding to its molecular mass. nih.gov This high-resolution imaging can reveal the subcellular localization of metabolites like (R)-4'-phosphopantothenate(2-), providing insights into localized metabolic processes and potential transport mechanisms. nih.govresearchgate.net

Radiotracer and Stable Isotope Labeling Methods for Pathway Tracing

Tracer techniques, utilizing either radioactive or stable isotopes, are indispensable for elucidating metabolic pathways. kkwagh.edu.inslideshare.net By introducing a labeled precursor into a biological system, researchers can follow the label as it is incorporated into downstream metabolites, thereby tracing the flow of atoms through a pathway.

In the study of coenzyme A biosynthesis, stable isotope labeling coupled with mass spectrometry is a particularly powerful approach. nih.gov For example, using stable isotope-labeled pantothenate (e.g., ¹³C or ¹⁵N labeled), the conversion to (R)-4'-phosphopantothenate(2-) and subsequent metabolites can be tracked. nih.govmit.edu This methodology allows for the direct observation of the biosynthetic flux and can help identify novel intermediates and alternative pathways. The high labeling efficiency achievable, for instance in yeast cultures, enhances the sensitivity and specificity of the analysis by LC-MS/MS. nih.gov

These stable isotope dilution methods are considered the gold standard for quantitative analysis because the labeled internal standard co-elutes with the unlabeled analyte, correcting for variations in sample extraction and ionization efficiency. nih.gov This approach has been crucial in demonstrating the flow of CoA precursors between different organisms, such as from the microbiome to the host, highlighting complex strategies for maintaining CoA homeostasis. core.ac.uk

Future Research Directions and Potential Applications in R 4 Phosphopantothenate 2 Research

Elucidation of Currently Uncharacterized Enzymes and Regulatory Elements in Specific Organisms

A primary frontier in pantothenate and CoA biosynthesis research is the identification and characterization of unknown enzymes and regulatory mechanisms, which vary significantly across different organisms.

In archaea, the pathway for converting pantoate to (R)-4'-phosphopantothenate diverges from the well-known bacterial and eukaryotic routes. nih.govresearchgate.net Instead of condensation with β-alanine followed by phosphorylation, archaea employ a novel two-step process involving pantoate kinase (PoK) and phosphopantothenate synthetase (PPS). nih.govgenome.jpqmul.ac.uk Gene disruption studies in Thermococcus kodakaraensis have confirmed that these enzymes are essential for CoA biosynthesis. nih.gov Further research is needed to explore the diversity and evolution of these archaea-specific enzymes across different archaeal species.

In bacteria, new regulatory layers are still being discovered. For instance, in Escherichia coli, the protein PanZ was recently identified as a CoA-dependent regulatory protein that controls the activity of aspartate α-decarboxylase (PanD), the enzyme responsible for producing β-alanine. nih.gov This PanD-PanZ interaction represents a previously unknown feedback mechanism regulating the supply of a key precursor for pantothenate synthesis. nih.govacs.org Additionally, some bacteria possess functionally redundant enzymes. In Francisella novicida, a previously uncharacterized ketopantoate reductase named PanG was identified, which can support pantothenate synthesis even in the absence of the canonical enzyme, IlvC. nih.gov Identifying such alternative or uncharacterized enzymes in pathogenic bacteria is crucial for developing novel antimicrobial strategies.

In the plant kingdom, the enzyme responsible for the reduction of ketopantoate to pantoate remains unidentified, representing a significant gap in our understanding of plant vitamin B5 synthesis. researchgate.net Elucidating this missing link is a key objective for plant biochemists.

Table 1: Examples of Recently Characterized or Uncharacterized Enzymes in the Pantothenate Pathway

Enzyme/Protein Organism Function Research Status
Pantoate Kinase (PoK) Thermococcus kodakaraensis Phosphorylates pantoate to 4-phosphopantoate. nih.gov Novel enzyme, characterized. nih.gov
Phosphopantothenate Synthetase (PPS) Thermococcus kodakaraensis Condenses 4-phosphopantoate and β-alanine. nih.gov Novel enzyme, characterized. nih.gov
PanZ Escherichia coli CoA-dependent regulator of PanD activity. nih.gov Regulatory protein, characterized. nih.gov
PanG Francisella novicida Ketopantoate reductase activity. nih.gov Newly identified enzyme, characterized. nih.gov
Ketopantoate Reductase Higher Plants Reduces ketopantoate to pantoate. researchgate.net Unidentified. researchgate.net

High-Resolution Structural Biology of Remaining Unsolved Enzyme-Substrate/Inhibitor Complexes

Structural biology provides an atomic-level blueprint for understanding enzyme function, mechanism, and inhibition. While the structures of many enzymes in the CoA biosynthetic pathway are known, several key complexes remain unsolved, limiting our ability to design specific inhibitors or engineer more efficient enzymes.

Future structural studies should prioritize obtaining high-resolution crystal or cryo-EM structures of:

Plant Ketopantoate Reductase: Once identified, determining its structure will be crucial for understanding its mechanism and for potential biofortification efforts. researchgate.net

Enzyme-Inhibitor Complexes: While some inhibitor complexes have been characterized, resolving the structures of additional enzymes bound to novel inhibitors will accelerate structure-based drug design, particularly for targeting pathogens like Mycobacterium tuberculosis. frontiersin.orgdiva-portal.org

Ternary Complexes: Capturing enzymes in complex with multiple substrates or with a substrate and a regulatory molecule (e.g., PanD-PanZ with CoA) can provide dynamic snapshots of the catalytic cycle and allosteric regulation. nih.gov The structure of human phosphopantothenoylcysteine (PPC) synthetase has been solved, and modeling has provided insights into its substrate-binding sites, but experimental structures of the enzyme bound to its substrates (ATP, (R)-4'-phosphopantothenate, and cysteine) would confirm and refine these models. nih.gov

Pantothenate Kinases (PanKs) with Regulatory Molecules: The structure of a type III PanK from Thermotoga maritima revealed why it is not subject to feedback inhibition by CoA. asm.org Comparative structural analysis of different PanK types (I, II, and III) in complex with allosteric regulators like acetyl-CoA will provide a deeper understanding of how CoA homeostasis is maintained across different species. asm.orgresearchgate.netnih.gov

Biotechnological Applications of (R)-4'-phosphopantothenate(2-) Pathway Engineering for Desired Metabolite Production

The pathway leading to and from (R)-4'-phosphopantothenate is a prime target for metabolic engineering. By manipulating the genes and enzymes in this pathway, scientists can enhance the production of valuable compounds.

A major focus has been on increasing the intracellular pool of CoA and its thioester derivatives, particularly acetyl-CoA, which is a critical precursor for a vast array of biotechnologically important products, from biofuels to pharmaceuticals. nih.govbohrium.com A key strategy involves overexpressing a deregulated pantothenate kinase (PanK) that is insensitive to feedback inhibition by acetyl-CoA. nih.govbohrium.com In Saccharomyces cerevisiae, expressing a hyperactive PanK variant (CAB1 W331R) along with other genes in the CoA pathway resulted in a 15-fold increase in CoA nucleotide levels. nih.gov

Further enhancements can be achieved by:

Precursor Supplementation: Feeding engineered strains with precursors like pantothenate can further boost production, overcoming upstream limitations. nih.govbohrium.com

Increasing Precursor Uptake: Overexpressing transporter proteins, such as the pantothenate permease FEN2 in yeast, can increase the intracellular availability of pantothenate for conversion. nih.gov

Blocking Degradation Pathways: Deleting genes that encode for CoA-degrading enzymes, such as the phosphatase PCD1 in yeast, can prevent the loss of the final product. nih.gov

These strategies have been successfully applied to improve the production of D-pantothenic acid in Corynebacterium glutamicum and poly-3-hydroxybutyrate (P[3HB]), a biodegradable plastic, in E. coli by increasing the supply of the acetyl-CoA precursor. researchgate.netigem.org Future work will likely focus on applying these principles to create cell factories for an even wider range of acetyl-CoA-derived chemicals.

Development of Novel and High-Throughput Analytical Platforms for Pathway Intermediates

A significant bottleneck in studying and engineering the CoA pathway is the difficulty in accurately and rapidly quantifying the pathway intermediates, including (R)-4'-phosphopantothenate. Current methods often rely on laborious techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). nih.govasm.orgjmb.or.kr

There is a pressing need to develop novel analytical platforms with higher throughput and sensitivity. Potential future directions include:

Genetically Encoded Biosensors: Creating fluorescent or luminescent biosensors that respond to specific concentrations of intermediates like (R)-4'-phosphopantothenate or CoA would allow for real-time monitoring of metabolite levels within living cells. This would be transformative for screening engineered strains and understanding dynamic metabolic regulation.

Advanced Mass Spectrometry Techniques: Improving sample preparation and developing targeted mass spectrometry assays could increase the speed and accuracy of quantifying a full panel of CoA pathway intermediates simultaneously.

Microfluidic Devices: Integrating analytical techniques onto microfluidic chips could enable high-throughput analysis of small sample volumes, accelerating the pace of metabolic engineering cycles.

The development of such platforms is essential for deconvoluting complex regulatory networks and for the rational design and optimization of microbial strains for industrial biotechnology. tum.de

Further Investigation into Host-Microbe Metabolic Interactions Mediated by Pantothenate-Derived Compounds

The metabolism of pantothenate and its derivatives is a critical nexus of interaction between hosts and their microbial inhabitants. The gut microbiome, in particular, plays a significant role in the vitamin B5 economy of the host.

Some commensal gut bacteria can synthesize pantothenate de novo, while others are auxotrophs and must compete with the host and other microbes for this essential nutrient. frontiersin.org This interplay can influence the composition of the gut microbiota and, consequently, host health and immunity. frontiersin.org For example, endosymbiotic bacteria in blood-sucking arthropods often provide essential B vitamins, including pantothenate, that are deficient in the host's diet. oup.com

Recent studies have begun to uncover how these interactions can modulate host physiology. In one study, the gut microbiota was shown to be essential for the metabolic reprogramming of host CD8+ T-cells, a process that involved the upregulation of the pantothenate and CoA biosynthesis pathway. biorxiv.org The interactions are not limited to bacteria; fungi in the gut also interact with bacteria and the host, influencing nutrient metabolism. mdpi.com

Future research in this area should aim to:

Map Pantothenate Synthesis and Transport: Systematically identify which microbial species in a given ecosystem (e.g., the human gut) are producers and which are consumers of pantothenate.

Identify Microbial Metabolites: Determine how pantothenate-derived compounds produced by the microbiota signal to the host and influence host metabolic and immune pathways.

Link Microbiome Function to Host Phenotype: Investigate how alterations in the microbiome's capacity to metabolize pantothenate correlate with health and disease states, such as inflammatory bowel disease or metabolic syndrome. mdpi.com

Understanding this complex metabolic cross-talk could pave the way for novel therapeutic strategies, such as probiotic interventions or microbiome-targeted therapies, to improve host health.

Q & A

Basic Research Questions

Q. What are the established methodologies for detecting and quantifying (R)-4'-phosphopantothenate(2-) in enzymatic assays?

  • Methodological Answer : Fluorometric assays using coupled enzyme systems (e.g., pyrophosphate detection kits) are commonly employed to quantify intermediates like (R)-4'-phosphopantothenate(2-) in CoA biosynthesis. For example, Sigma-Aldrich’s fluorometric pyrophosphate assay (Blue Fluorescence) detects inorganic phosphate released during enzymatic reactions involving PPCS (phosphopantothenoylcysteine synthetase) . Liquid chromatography-mass spectrometry (LC-MS) is also used for precise quantification, particularly when tracking isotopically labeled substrates (e.g., [carboxyl-18O] phosphopantothenate) in kinetic studies .

Q. How is (R)-4'-phosphopantothenate(2-) synthesized in vitro for experimental studies?

  • Methodological Answer : In vitro reconstitution involves combining purified recombinant enzymes (e.g., PPCS, PPCDC, PPAT/DPCK) with substrates (4'-phosphopantothenate, cysteine, ATP) under controlled buffer conditions. For example, a reaction mixture containing 0.25–2.5 µg/ml of each enzyme can achieve full conversion to CoA intermediates . Archaeal pathways may require pantoate kinase (PoK) for phosphorylation prior to β-alanine condensation, differing from bacterial/eukaryotic pathways .

Q. What role does (R)-4'-phosphopantothenate(2-) play in CoA biosynthesis across different organisms?

  • Methodological Answer : In bacteria and eukaryotes, (R)-4'-phosphopantothenate(2-) is phosphorylated by pantothenate kinase (PanK) and condensed with cysteine via PPCS to form 4'-phosphopantothenoylcysteine (PPC). In archaea, phosphorylation precedes β-alanine addition, highlighting evolutionary divergence in pathway order . Comparative genomic studies (e.g., MetaCyc pathway maps) are critical for identifying organism-specific variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for PPCS across species?

  • Methodological Answer : Discrepancies in KmK_m and kcatk_{cat} values (e.g., Enterococcus faecalis PPCS has Km=156μMK_m = 156 \, \mu M for CTP vs. other species) arise from differences in enzyme purity, assay conditions, or substrate analogs. Standardizing buffer systems (pH, ionic strength) and using substrate analogs (e.g., methyl pantothenate derivatives) with isotopic labeling ([18O] tracking via 31P NMR) improves reproducibility .

Q. What structural biology techniques elucidate the catalytic mechanism of PPCS in (R)-4'-phosphopantothenate(2-) conversion?

  • Methodological Answer : X-ray crystallography of PPCS from Saccharomyces cerevisiae reveals conserved active-site residues (e.g., ATP-binding motifs) critical for the Bi Uni Uni Bi Ping Pong mechanism. Mutagenesis studies (e.g., alanine scanning) combined with stopped-flow kinetics validate proposed intermediates like phosphopantothenoyl cytidylate .

Q. How does evolutionary mosaic distribution of phosphopantothenate pathways inform metabolic engineering?

  • Methodological Answer : Phylogenetic analysis (e.g., genome comparisons of Saccharomyces cerevisiae and archaea) identifies horizontal gene transfer events in PanK/PPCS evolution. Synthetic biology approaches can exploit archaeal PoK pathways to bypass regulatory steps (e.g., PanK inhibition by CoA in eukaryotes) for optimized CoA production .

Q. What experimental strategies address the low permeability of (R)-4'-phosphopantothenate(2-) in cell-based studies?

  • Methodological Answer : Prodrug derivatives (e.g., esterified phosphate groups) enhance cellular uptake by masking negative charges. Permeability assays (Caco-2 monolayer models) and LC-MS tracking of intracellular prodrug conversion validate efficacy. For example, Retrophin’s prodrugs use pKa modulation (~7.4) to mimic physiological conditions .

Q. How can researchers reconcile conflicting data on PPCS nucleotide specificity (CTP vs. ATP)?

  • Methodological Answer : Bifunctional PPCS enzymes in most prokaryotes prefer CTP, while monofunctional variants (e.g., Enterococcus faecalis) show strict CTP dependence. Competitive inhibition assays with ATP/CTP analogs and structural docking simulations clarify nucleotide-binding pocket specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.